3-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
3-(3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a pyrrolidine-1-yl group linked via a 3-oxopropyl chain to the quinazolinone core. The pyrrolidine moiety is further substituted with a (6-methylpyridazin-3-yl)oxy group, which introduces a heteroaromatic pyridazine ring. Quinazolinones are well-documented for their diverse pharmacological activities, including kinase inhibition, anticancer, and antifibrotic properties .
Properties
IUPAC Name |
3-[3-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-6-7-18(23-22-14)28-15-8-10-24(12-15)19(26)9-11-25-13-21-17-5-3-2-4-16(17)20(25)27/h2-7,13,15H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLCFQHSLUEQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A quinazolinone core, which is crucial for its biological activity.
- A pyridazine ring that contributes to its pharmacological properties.
- A pyrrolidine moiety that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities, receptor functions, and various signaling pathways, leading to therapeutic effects.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis and evaluation of various quinazolinamine derivatives showing potent inhibitory activities against breast cancer resistance protein (BCRP) . The structural similarity of this compound suggests it may also possess similar anticancer properties.
Antimicrobial Activity
Quinazolinones have been reported to possess antimicrobial properties. A review noted that certain derivatives demonstrated significant activity against both bacterial and fungal species . Given the structural characteristics of this compound, it is plausible that this compound could exhibit similar antimicrobial effects.
Anti-inflammatory Activity
Studies have shown that quinazolinone compounds can exert anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses . The potential for this compound to influence inflammatory pathways warrants further investigation.
Synthesis and Evaluation
A recent study focused on the synthesis of quinazolinone derivatives and their biological evaluation. It was found that modifications at specific positions on the quinazolinone scaffold significantly influenced their biological activities. The presence of hydroxyl groups and other substituents was crucial for enhancing antioxidant and antimicrobial activities .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Aromatic vs. Pyridazine’s nitrogen atoms may facilitate hydrogen bonding or π-π stacking, critical for target affinity .
- Chain Length and Flexibility : The 3-oxopropyl chain in the target compound provides conformational flexibility, similar to Compound 339 (), which may improve binding to dynamic enzyme active sites. Shorter chains (e.g., hydroxypropyl in ) might restrict this flexibility but improve solubility.
Pharmacokinetic Considerations
Target Specificity
- Kinase Inhibition : The target compound’s structure aligns with kinase inhibitors like Compound 50 (), where aromatic substituents mediate selective binding. However, the absence of a covalent warhead (e.g., acrylamide in Compound 50) suggests reversible inhibition.
- Antifibrotic Potential: Pyrrolidine-containing quinazolinones () show efficacy in IPF models, suggesting the target compound may similarly modulate fibrotic pathways like TGF-β or PDGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
